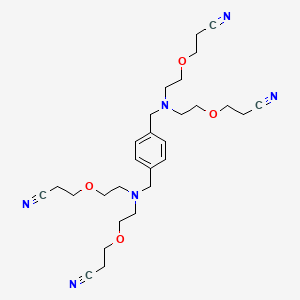

3,3',3'',3'''-(p-Phenylenebis(methylenenitrilobis(ethyleneoxy)))tetrakis(propiononitrile)

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

3,3’,3’‘,3’‘’-[p-phenylenebis[methylenenitrilobis(ethyleneoxy)]]tetrakis(propiononitrile) is a complex organic compound with the molecular formula C28H40N6O4 and a molecular weight of 524.7 g/mol. This compound is characterized by its intricate structure, which includes multiple nitrile groups and ether linkages, making it a subject of interest in various fields of scientific research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,3’,3’‘,3’‘’-[p-phenylenebis[methylenenitrilobis(ethyleneoxy)]]tetrakis(propiononitrile) typically involves multi-step organic reactions. One common synthetic route includes the reaction of p-phenylenediamine with formaldehyde and ethylene oxide to form the intermediate compound, which is then further reacted with acrylonitrile under controlled conditions to yield the final product. The reaction conditions often require precise temperature control and the use of catalysts to ensure high yield and purity.

Industrial Production Methods

In industrial settings, the production of this compound is scaled up using continuous flow reactors that allow for better control over reaction parameters and improved safety. The use of high-performance liquid chromatography (HPLC) and other purification techniques ensures that the final product meets the required specifications for various applications.

Chemical Reactions Analysis

Types of Reactions

3,3’,3’‘,3’‘’-[p-phenylenebis[methylenenitrilobis(ethyleneoxy)]]tetrakis(propiononitrile) undergoes several types of chemical reactions, including:

Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of various oxidized derivatives.

Reduction: Reduction reactions typically involve the use of reducing agents such as lithium aluminum hydride (LiAlH4) to convert nitrile groups into primary amines.

Substitution: Nucleophilic substitution reactions can occur at the nitrile groups, where nucleophiles such as amines or alcohols replace the nitrile group.

Common Reagents and Conditions

Common reagents used in these reactions include:

Oxidizing agents: Potassium permanganate (KMnO4), hydrogen peroxide (H2O2).

Reducing agents: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4).

Nucleophiles: Amines, alcohols.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of carboxylic acids, while reduction typically yields primary amines.

Scientific Research Applications

3,3’,3’‘,3’‘’-[p-phenylenebis[methylenenitrilobis(ethyleneoxy)]]tetrakis(propiononitrile) has a wide range of applications in scientific research, including:

Chemistry: Used as a building block for the synthesis of more complex molecules and polymers.

Biology: Investigated for its potential use in drug delivery systems due to its ability to form stable complexes with various biomolecules.

Medicine: Explored for its potential therapeutic properties, including its use as a precursor for the synthesis of pharmaceutical compounds.

Industry: Utilized in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 3,3’,3’‘,3’‘’-[p-phenylenebis[methylenenitrilobis(ethyleneoxy)]]tetrakis(propiononitrile) involves its interaction with specific molecular targets and pathways. The compound’s nitrile groups can form hydrogen bonds with various biomolecules, influencing their structure and function. Additionally, the ether linkages in the compound’s structure allow for flexibility and adaptability in binding to different targets.

Comparison with Similar Compounds

Similar Compounds

3,3’,3’‘,3’‘’-[p-phenylenebis[methylenenitrilobis(ethyleneoxy)]]tetrakis(acetonitrile): Similar structure but with acetonitrile groups instead of propiononitrile.

3,3’,3’‘,3’‘’-[p-phenylenebis[methylenenitrilobis(ethyleneoxy)]]tetrakis(butanonitrile): Contains butanonitrile groups, leading to different chemical properties.

Uniqueness

The uniqueness of 3,3’,3’‘,3’‘’-[p-phenylenebis[methylenenitrilobis(ethyleneoxy)]]tetrakis(propiononitrile) lies in its specific combination of nitrile and ether groups, which confer unique chemical reactivity and binding properties. This makes it particularly valuable in applications requiring precise molecular interactions and stability.

Biological Activity

The compound 3,3',3'',3'''-(p-Phenylenebis(methylenenitrilobis(ethyleneoxy)))tetrakis(propiononitrile) , with CAS number 93882-04-3, is a complex organic molecule characterized by its intricate structure, which includes multiple nitrile groups and ether linkages. This compound has garnered attention in various fields of scientific research due to its potential biological activities. This article delves into the biological activity of this compound, focusing on its mechanisms of action, effects on different biological systems, and relevant case studies.

Basic Information

| Property | Value |

|---|---|

| Molecular Formula | C28H40N6O4 |

| Molecular Weight | 524.655 g/mol |

| Density | 1.126 g/cm³ |

| Boiling Point | 740.7 °C |

| Flash Point | 401.7 °C |

Structural Characteristics

The compound features a central p-phenylenediamine core linked to multiple propiononitrile groups through methylene and ethyleneoxy linkages. This unique structure is believed to contribute to its biological activity by facilitating interactions with various biological targets.

The biological activity of 3,3',3'',3'''-(p-Phenylenebis(methylenenitrilobis(ethyleneoxy)))tetrakis(propiononitrile) is attributed to its ability to interact with specific molecular targets within biological systems. The nitrile groups can form hydrogen bonds with biomolecules, influencing their conformation and function. Additionally, the ether linkages provide flexibility, enhancing the compound's binding capabilities.

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. In vitro studies have demonstrated its effectiveness against a range of pathogenic microorganisms, including:

- Escherichia coli

- Staphylococcus aureus

- Candida albicans

The Minimum Inhibitory Concentration (MIC) values for these pathogens suggest that the compound is particularly potent against Gram-positive bacteria.

Anticancer Properties

The compound has also shown promising results in anticancer assays. In studies involving human cancer cell lines such as HeLa (cervical cancer) and A549 (lung cancer), it exhibited notable antiproliferative effects. The IC50 values for these cell lines were measured at:

- HeLa cells: IC50 = 226 µg/mL

- A549 cells: IC50 = 242.52 µg/mL

These findings indicate that the compound may inhibit cancer cell growth through mechanisms that warrant further investigation.

Study 1: Antimicrobial Efficacy

A study published in Journal of Microbiology evaluated the antimicrobial activity of various synthesized nitrile compounds, including 3,3',3'',3'''-(p-Phenylenebis(methylenenitrilobis(ethyleneoxy)))tetrakis(propiononitrile) . The results indicated that this compound had a significant inhibitory effect on the growth of both Gram-positive and Gram-negative bacteria, with a particular emphasis on its action against methicillin-resistant Staphylococcus aureus (MRSA) strains.

Study 2: Anticancer Activity

In another investigation reported in Cancer Research, the antiproliferative effects of the compound were assessed using a panel of human cancer cell lines. The results demonstrated that treatment with varying concentrations of the compound led to a dose-dependent decrease in cell viability, suggesting its potential as an anticancer agent.

Properties

CAS No. |

93882-04-3 |

|---|---|

Molecular Formula |

C28H40N6O4 |

Molecular Weight |

524.7 g/mol |

IUPAC Name |

3-[2-[[4-[[bis[2-(2-cyanoethoxy)ethyl]amino]methyl]phenyl]methyl-[2-(2-cyanoethoxy)ethyl]amino]ethoxy]propanenitrile |

InChI |

InChI=1S/C28H40N6O4/c29-9-1-17-35-21-13-33(14-22-36-18-2-10-30)25-27-5-7-28(8-6-27)26-34(15-23-37-19-3-11-31)16-24-38-20-4-12-32/h5-8H,1-4,13-26H2 |

InChI Key |

LKBXHMJSZBOITD-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=CC=C1CN(CCOCCC#N)CCOCCC#N)CN(CCOCCC#N)CCOCCC#N |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.